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Geranyl-p-TolylSulfone

Cat. No.: B1638778
M. Wt: 292.4 g/mol
InChI Key: YPBZFJKZSDUEID-NTCAYCPXSA-N
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Description

Historical Trajectory of Allylic Sulfones as Strategic Synthons

Allylic sulfones have emerged as a highly versatile class of compounds in organic synthesis, prized for their role as strategic synthetic intermediates, or synthons. mdpi.com Their history is marked by an increasing appreciation for their unique reactivity, which allows them to function as "ambiphilic" synthons. In 1990, the potential of allyl sulfones as 1,1-dipole synthons—capable of reacting as both a nucleophile and an electrophile at the same carbon atom—was notably proposed. thieme.de

This dual reactivity is a direct consequence of the sulfonyl group (–SO₂–). The electron-withdrawing nature of the sulfone moiety acidifies the adjacent α-protons, enabling facile deprotonation with a base to form a stabilized carbanion. This carbanion can then act as a nucleophile to attack various electrophiles, forming a new carbon-carbon bond. Subsequently, the sulfonyl group can function as an excellent leaving group, often under reductive conditions or through transition-metal-catalyzed allylic substitution, allowing for its replacement by another group. thieme.dethieme-connect.com This two-step sequence of α-alkylation followed by substitution makes allylic sulfones powerful linchpins in convergent synthetic strategies. thieme-connect.com Over the decades, numerous methods have been developed for their synthesis and application, solidifying their status as indispensable tools for the construction of complex molecular architectures. mdpi.comnih.govorganic-chemistry.org

Foundational Significance of Geranyl-p-TolylSulfone in Polyisoprenoid Chemical Transformations

This compound holds foundational significance in the synthesis of polyisoprenoids, a large and diverse class of natural products built from isoprene (B109036) units. The compound serves as a C₁₀ synthon, derived from the readily available monoterpene geraniol (B1671447). oup.com Its structure is primed for iterative coupling reactions to build the extended carbon chains characteristic of molecules like ubiquinones (B1209410), polyprenols, and other terpenes. researchgate.netgoogle.com

The core strategy involves using the carbanion generated from this compound to couple with an electrophilic partner, typically an allylic halide or a related substrate. This is followed by the reductive removal of the p-tolylsulfonyl group to yield a new, elongated 1,5-diene system with high regio- and stereochemical purity. researchgate.net This iterative process allows for the controlled, step-wise assembly of complex isoprenoid chains.

Detailed research has demonstrated the utility of this compound in several key syntheses:

Oligoprenols and Polyprenols: It is a key building block in a convergent strategy for synthesizing all-trans-polyprenols like solanesol (B192409) and decaprenol. researchgate.net The process involves coupling the anion of this compound or its higher isoprenologues with an appropriate allylic bromide, followed by reductive elimination of the sulfonyl group. researchgate.net

Ubiquinones: The synthesis of coenzyme Q derivatives, such as Ubiquinone-6, has been achieved using this compound as a starting material for constructing the polyisoprenoid side chain. google.com The process involves the formation of a carbanion from the sulfone, which is then used in a coupling reaction. google.commdpi.com

Digeranyl: The C₂₀ "tail-to-tail" condensed isoprenoid, digeranyl, has been synthesized by lithiating this compound and coupling it with geranyl chloride, followed by a final desulfonylation step. lookchem.com

Acyclic Tetraterpene Diols: It has been employed as a C₁₀ synthon in the convergent synthesis of acyclic all-trans-tetraterpene diols, which are postulated precursors to membrane-reinforcing lipids. oup.com

The following table outlines a specific, documented reaction involving this compound, illustrating its role in the synthesis of a ubiquinone precursor.

Table 1: Synthesis of Methyl 4,8-dimethyl-2-(p.tolyl-sulfonyl)-3,7-nonadienoate google.com
ReactantReagents/ConditionsProductYield
This compound1. Dimethyl carbonate, DMF, -20°C 2. Potassium t-butoxide, -20°C to room temp. 3. Quench with sat. NH₄Cl solutionMethyl 4,8-dimethyl-2-(p.tolyl-sulfonyl)-3,7-nonadienoate95%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O2S B1638778 Geranyl-p-TolylSulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24O2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C17H24O2S/c1-14(2)6-5-7-15(3)12-13-20(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+

InChI Key

YPBZFJKZSDUEID-NTCAYCPXSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)CCC=C(C)C

Origin of Product

United States

Chemical Synthesis Methodologies for Geranyl P Tolylsulfone

Established Synthetic Pathways

The formation of Geranyl-p-tolylsulfone is primarily achieved through two main synthetic routes: the use of geranyl halide intermediates and the direct reaction of geraniol (B1671447) with p-toluenesulfinate reagents.

Synthesis via Geranyl Halide Intermediates

A well-established and frequently utilized method for the synthesis of this compound involves a two-step process commencing with the conversion of geraniol to a geranyl halide, typically geranyl chloride. This intermediate is subsequently reacted with a salt of p-toluenesulfinic acid to yield the final product.

The initial conversion of geraniol to geranyl chloride can be accomplished using various reagents. A common laboratory-scale procedure involves the treatment of geraniol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine (B128534) and a catalyst like 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like dichloromethane. This reaction proceeds to form the geranyl chloride intermediate.

In the subsequent step, the isolated geranyl chloride is treated with sodium p-toluenesulfinate. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for an extended period, often overnight, to ensure complete conversion to this compound. The final product is then isolated and purified using standard techniques like extraction and chromatography.

Table 1: Typical Reaction Sequence for Synthesis via Geranyl Halide Intermediate
StepReactantsReagents/CatalystsSolventTypical ConditionsProduct
1. HalogenationGeraniolp-Toluenesulfonyl chloride, Triethylamine, DMAPDichloromethaneRoom temperature, 3 hoursGeranyl chloride
2. SulfonylationGeranyl chlorideSodium p-toluenesulfinateN,N-Dimethylformamide (DMF)25 °C, overnightThis compound

Direct Formation from Geraniol and p-Toluenesulfinate Reagents

While the two-step method via a geranyl halide is common, methodologies for the direct conversion of geraniol to this compound are also of significant interest as they offer a more atom-economical and potentially more efficient process. These "one-pot" syntheses typically involve the in situ activation of the hydroxyl group of geraniol, rendering it a good leaving group, followed by nucleophilic attack by the p-toluenesulfinate anion.

Various palladium-based catalytic systems have been shown to be effective for the dehydrative sulfination of allylic alcohols, which represents a direct route to allylic sulfones. For instance, a catalyst such as tetrakis(triphenylphosphine)palladium(0) can facilitate the reaction between an allylic alcohol like geraniol and a sulfinic acid, such as p-toluenesulfinic acid, to directly yield the corresponding allylic sulfone. This approach is advantageous as it avoids the isolation of the potentially unstable geranyl halide intermediate and generates water as the only byproduct.

Optimized Reaction Conditions and Reagent Selection

The yield and purity of this compound are highly dependent on the reaction conditions and the choice of reagents. Extensive research has been conducted to optimize these parameters.

Investigation of Basic Conditions (e.g., Potassium tert-Butoxide, Sodium Hydride, Triethylamine)

The choice of base is critical in the synthesis of this compound, particularly in reactions involving the deprotonation of precursor molecules or in the formation of the geranyl halide intermediate.

Triethylamine is a commonly used weak base in the synthesis of geranyl chloride from geraniol and p-toluenesulfonyl chloride. Its primary role is to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

Sodium Hydride (NaH) is a strong, non-nucleophilic base that can be employed in reactions where a more potent deprotonating agent is required. In the context of sulfone synthesis, it can be used to deprotonate precursors in condensation reactions. Sodium hydride is typically used as a dispersion in mineral oil for safer handling.

Potassium tert-Butoxide (t-BuOK) is another strong, sterically hindered base that finds application in organic synthesis. Its bulkiness can be advantageous in promoting certain reaction pathways. In the synthesis of related compounds, potassium tert-butoxide has been used to facilitate condensation reactions involving sulfone-stabilized carbanions.

Table 2: Comparison of Bases in Sulfone Synthesis Contexts
BaseStrengthKey CharacteristicsTypical Application in Context
TriethylamineWeakOrganic-soluble, mildAcid scavenger in geranyl chloride formation
Sodium HydrideStrongNon-nucleophilic, requires inert atmosphereDeprotonation of carbon acids
Potassium tert-ButoxideStrongBulky, non-nucleophilicPromoting condensation reactions

Solvent Effects and Temperature Regimes in Synthetic Procedures

The selection of an appropriate solvent and the control of reaction temperature are paramount for achieving high yields and minimizing side reactions.

Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently employed in the synthesis of this compound from geranyl chloride and sodium p-toluenesulfinate. DMF effectively solvates the sodium cation, leaving the p-toluenesulfinate anion more nucleophilic and available for reaction. Other solvents such as dichloromethane are used in the preparation of the geranyl chloride intermediate due to their inertness and ability to dissolve the organic reactants. The choice of solvent can significantly influence reaction rates and, in some cases, the regioselectivity of the reaction.

Temperature Regimes: The synthesis of the geranyl chloride intermediate is often carried out at room temperature to prevent side reactions and decomposition. The subsequent sulfonylation step is also typically conducted at a mild temperature of around 25°C. Higher temperatures could lead to undesired elimination reactions or decomposition of the allylic sulfone product. However, in direct synthesis methods from geraniol, elevated temperatures may be necessary to facilitate the dehydration and subsequent nucleophilic attack. Careful optimization of the temperature profile is crucial for maximizing the yield of the desired product.

Considerations for Process Development and Efficiency

For the large-scale and industrial production of this compound, several factors related to process development and efficiency must be considered to ensure a cost-effective and sustainable manufacturing process.

One key area of development is the use of phase-transfer catalysis (PTC) . In the reaction of a geranyl halide with an inorganic salt like sodium p-toluenesulfinate, the reactants are often in different phases (organic and aqueous or solid). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the sulfinate anion from the inorganic phase to the organic phase where the geranyl halide is present. This can significantly increase the reaction rate, allow for the use of less expensive and safer solvent systems (including water), and potentially reduce the required reaction temperature. The use of PTC can lead to a more efficient and environmentally friendly process.

Furthermore, process intensification strategies, such as the development of continuous flow reactors, can offer significant advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters like temperature and mixing, leading to improved yields, higher purity, and enhanced safety. The reduced reaction volumes in flow systems also minimize the risks associated with handling potentially hazardous reagents. The optimization of catalyst loading, reaction time, and purification methods are all critical aspects of developing a robust and efficient manufacturing process for this compound.

Reactivity Profiles and Derivatization Strategies of Geranyl P Tolylsulfone

Carbanion Generation and Alkylation Chemistry

The p-tolylsulfonyl moiety is a powerful electron-withdrawing group, which significantly increases the acidity of the protons on the adjacent carbon atom (C-1 of the geranyl chain). This electronic feature is central to the utility of Geranyl-p-Tolylsulfone in carbon-carbon bond-forming reactions.

Formation of α-Sulfonyl Carbanions and Their Nucleophilic Reactivity

The generation of an α-sulfonyl carbanion from this compound is typically achieved by deprotonation using a strong, non-nucleophilic base. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting carbanion is stabilized by the delocalization of the negative charge onto the adjacent sulfonyl group's oxygen atoms.

This stabilized carbanion is a potent nucleophile, capable of reacting with a wide range of electrophiles. Its "soft" nucleophilic character makes it particularly effective in reactions such as Michael additions and alkylations. The reactivity allows for the construction of complex carbon skeletons by forming new carbon-carbon single bonds at the C-1 position of the original geranyl structure.

Coupling Reactions with Electrophilic Substrates (e.g., Allylic Halides, Bromoacetates, Polyprenyl Bromides)

The nucleophilic α-sulfonyl carbanion derived from this compound readily participates in coupling reactions with various electrophilic substrates. This strategy is a cornerstone for the synthesis of higher isoprenologues and other complex natural products.

A significant application of this chemistry is in the synthesis of Coenzyme Q10. In this context, a sulfone-stabilized carbanion is coupled with a long-chain polyprenyl bromide, such as solanesyl bromide. This key step extends the isoprenoid chain, demonstrating the robustness of the sulfone method for constructing complex biomolecules. While specific examples with simpler allylic halides or bromoacetates are less documented in readily available literature, the established reactivity pattern strongly supports that such couplings would proceed efficiently to yield the corresponding C-1 alkylated products.

Table 1: Representative Coupling Reactions of Sulfonyl Intermediates

Sulfone Precursor Electrophile Product Type Application Context
Isoprenyl Sulfone Intermediate Solanesyl Bromide C55 Polyprenyl Sulfone Synthesis of Coenzyme Q10

Oxidative Transformations

The two double bonds within the this compound structure are sites for selective oxidative functionalization. The choice of oxidant and reaction conditions allows for targeted modifications, such as allylic oxidation or epoxidation.

Allylic Oxidation Processes (e.g., Selenium Dioxide Catalysis)

The allylic methyl group (C-8) of the geranyl moiety can be selectively oxidized to an allylic alcohol. Selenium dioxide (SeO₂), often used in catalytic amounts with a stoichiometric co-oxidant like tert-butyl hydroperoxide (t-BuOOH), is a standard reagent for this transformation. The reaction typically proceeds via an initial ene reaction followed by a harvard.eduorganic-chemistry.org-sigmatropic rearrangement, which regenerates the double bond in its original position and introduces a hydroxyl group.

This oxidation has been demonstrated on geranyl sulfone substrates, yielding the corresponding primary allylic alcohol. This method provides a route to terminally functionalized isoprenoids that are valuable synthetic intermediates.

Table 2: Selenium Dioxide-Catalyzed Allylic Oxidation of Geranyl Sulfone

Substrate Reagents Product Key Transformation

Stereoselective Epoxidation (e.g., Shi Epoxidation)

The electron-rich double bonds of this compound are susceptible to epoxidation. Stereoselective epoxidation methods can be employed to introduce chiral centers into the molecule with high enantiomeric excess. The Shi epoxidation, which utilizes a fructose-derived chiral ketone as a catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant, is a powerful method for the asymmetric epoxidation of unfunctionalized alkenes, particularly trans-disubstituted and trisubstituted olefins.

While direct literature evidence for the Shi epoxidation on this compound specifically is limited, the substrate contains the necessary trisubstituted double bonds (at C-2 and C-6) that are known to be reactive under Shi conditions. The reaction proceeds through a chiral dioxirane (B86890) intermediate, which delivers an oxygen atom to one face of the double bond preferentially. The C-6,7 double bond is generally more electron-rich and less sterically hindered, making it the more likely site for epoxidation compared to the C-2,3 double bond, which is influenced by the electron-withdrawing sulfonyl group.

Reductive Cleavage of the Sulfonyl Moiety

A key advantage of using the p-tolylsulfonyl group in synthesis is its ability to be removed under reductive conditions after it has served its purpose of activating the α-position. This cleavage, or desulfonylation, effectively replaces the C-SO₂Tol bond with a C-H bond.

Common reagents for the reductive desulfonylation of allylic sulfones include dissolving metal reductants, with sodium amalgam (Na/Hg) being a classic and effective choice. The reaction is typically carried out in a protic solvent like methanol (B129727), often buffered with sodium phosphate. The mechanism is believed to involve single-electron transfer from the metal to the sulfone, leading to the fragmentation of the carbon-sulfur bond. The resulting organic radical is then further reduced and protonated to yield the final alkane product. Other reagents like samarium(II) iodide have also been employed for this transformation. This step is crucial in multi-step syntheses for removing the activating group and revealing the final target structure.

Table of Compounds

Compound Name
This compound
n-Butyllithium
Tetrahydrofuran
Allylic Halides
Bromoacetates
Polyprenyl Bromides
Solanesyl Bromide
Coenzyme Q10
Selenium Dioxide
tert-Butyl Hydroperoxide
Potassium Peroxymonosulfate (Oxone)
Sodium Amalgam
Samarium(II) Iodide
Methanol

Metal-Mediated Reductions (e.g., Sodium Amalgam)

The reductive cleavage of the carbon-sulfur bond in allylic sulfones is a fundamental transformation, and metal amalgams, particularly sodium amalgam (Na/Hg), are effective reagents for this purpose. researchgate.net This method is predicated on a single-electron transfer (SET) mechanism from the metal surface to the sulfone, initiating the cleavage process. For this compound, this reduction would yield the corresponding hydrocarbon, effectively removing the p-tolylsulfonyl auxiliary group.

The reaction typically proceeds by dissolving the sulfone in a protic solvent, such as methanol or ethanol, and then introducing the sodium amalgam. The reaction is often buffered to maintain a neutral pH and prevent side reactions. The general mechanism involves the formation of a radical anion intermediate upon electron transfer to the sulfone. This intermediate then fragments, cleaving the carbon-sulfur bond to produce a geranyl radical and a p-toluenesulfinate anion. The geranyl radical is subsequently reduced by another electron transfer and then protonated by the solvent to yield the final hydrocarbon product.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Methanol04>90
2Ethanol252>90

Note: This data is illustrative of typical reductions of allylic sulfones with sodium amalgam and is not based on specific experimental results for this compound.

Hydride-Based Reductions (e.g., Lithium Triethylborohydride with Palladium Catalysis)

Palladium-catalyzed reactions offer a milder alternative for the reductive removal of a sulfonyl group. In the case of allylic sulfones like this compound, a combination of a palladium catalyst and a hydride source, such as Lithium Triethylborohydride (LiBHEt₃), can be employed. wikipedia.org This method is valued for its efficiency and selectivity.

The catalytic cycle is believed to commence with the oxidative addition of the allylic sulfone to a Pd(0) complex, forming a π-allylpalladium(II) intermediate and releasing the p-toluenesulfinate anion. The subsequent step involves the attack of the hydride from Lithium Triethylborohydride on the π-allyl complex, leading to reductive elimination that furnishes the hydrocarbon product and regenerates the Pd(0) catalyst. The choice of ligands on the palladium catalyst can influence the efficiency and selectivity of the reaction.

Catalyst Ligand Hydride Source Solvent Yield (%)
Pd₂(dba)₃dppeLiBHEt₃THF85
Pd(PPh₃)₄PPh₃LiBHEt₃THF88

Note: This data represents typical conditions and yields for palladium-catalyzed desulfonylation of allylic sulfones and is not specific to this compound.

Base-Mediated Sulfone Removal (e.g., Sodium Methoxide)

The p-tolylsulfonyl group, being a strong electron-withdrawing group, acidifies the protons on the α-carbon. In the presence of a strong base, such as sodium methoxide (B1231860) (NaOMe), this compound can undergo an elimination reaction. longdom.org This process is particularly relevant when there is a suitable leaving group positioned beta to the sulfone, leading to the formation of a new double bond in a process analogous to the Julia olefination. In the absence of such a leaving group, other base-induced reactions may occur, such as rearrangements.

The reaction with sodium methoxide in a solvent like methanol or dimethyl sulfoxide (B87167) can lead to the removal of the p-toluenesulfonyl group, although the specific products would be highly dependent on the reaction conditions and the structure of the substrate. For this compound, base-mediated elimination could potentially lead to the formation of various dienes.

Cyclization and Rearrangement Reactions

The polyene structure of the geranyl group in this compound makes it a prime candidate for intramolecular cyclization and rearrangement reactions, offering pathways to valuable cyclic terpenoid structures.

Intramolecular Cyclization Pathways (e.g., Formation of Cyclogeranyl Sulfone)

Acid-catalyzed cyclization is a well-established method for converting geraniol (B1671447) and its derivatives into cyclic monoterpenoids. A similar transformation can be envisioned for this compound. In the presence of a Brønsted or Lewis acid, the terminal double bond of the geranyl moiety can be protonated, initiating a cascade of cyclization. This process would lead to the formation of a six-membered ring, resulting in a cyclogeranyl sulfone. The p-tolylsulfonyl group would remain intact during this transformation, yielding a sulfone-functionalized cyclic terpene. The stereochemical outcome of such cyclizations is often influenced by the specific catalyst and reaction conditions employed.

Base-Induced Rearrangements (e.g., Vinylcyclopropane (B126155) Formation)

The activation of the α-proton by the sulfonyl group can also facilitate base-induced rearrangements. Under specific conditions, treatment of allylic sulfones with a strong base can lead to the formation of vinylcyclopropane derivatives. This transformation would involve the deprotonation at the α-position, followed by an intramolecular nucleophilic attack of the resulting carbanion on the γ-carbon of the allylic system, with the subsequent displacement of a leaving group or rearrangement of the double bond. While not specifically documented for this compound, this represents a potential synthetic pathway to valuable cyclopropane-containing molecules.

Radical Chemistry Involving this compound

The p-toluenesulfonyl group can participate in and influence radical reactions. The free p-toluenesulfonyl radical (p-CH₃C₆H₄SO₂•) can be generated from various precursors and is known to add to olefins. rsc.org In the context of this compound, radical-initiated processes could lead to a variety of transformations. For instance, a radical initiator could induce an intramolecular cyclization of the geranyl chain, with the sulfonyl group acting as a spectator or a directing group. Alternatively, the C-S bond itself could undergo homolytic cleavage under certain conditions, generating a geranyl radical and a p-toluenesulfonyl radical, which could then engage in subsequent reactions. The specific outcomes of such radical reactions would be highly dependent on the method of radical generation and the reaction conditions.

Applications of Geranyl P Tolylsulfone in Complex Molecule Synthesis

Construction of Terpenoid Architectures

The structural framework of geranyl-p-tolylsulfone makes it an ideal starting material for the elaboration of more complex terpenoid structures. The geranyl unit provides a readily available C10 isoprenoid chain, while the p-tolylsulfonyl group facilitates key carbon-carbon bond formations.

Synthetic Approaches to Furanoterpenes (e.g., Mikanifuran)

While direct synthetic routes to furanoterpenes such as Mikanifuran commencing from this compound are not extensively documented in readily available literature, the synthesis of furan-containing molecules from geraniol (B1671447) derivatives is established. These methodologies often involve the transformation of the terminal olefin of the geranyl moiety into a furan (B31954) ring. It is plausible that this compound could be utilized in similar synthetic strategies. The p-tolylsulfonyl group could serve as a handle for introducing the necessary functionality for furan ring formation or could be employed in a coupling reaction after the furan motif has been constructed from a geraniol-derived precursor.

Elaboration to Acyclic Tetraterpene Diols

The construction of acyclic tetraterpene diols, which form the backbone of important molecules like carotenoids, can be envisioned utilizing this compound as a key C10 building block. The Julia-Lythgoe olefination, a powerful method for the stereoselective synthesis of alkenes, is a prime candidate for such a transformation. organic-chemistry.orgwikipedia.org In this approach, the anion of this compound would react with a suitable C10 aldehyde or ketone to form a β-hydroxysulfone intermediate. Subsequent reductive elimination would then furnish the desired C20 acyclic tetraterpene backbone with control over the double bond geometry. This strategy allows for the convergent synthesis of symmetrical and unsymmetrical tetraterpenoids.

Precursor in Isoprenoid Quinone and Vitamin Analogue Synthesis

This compound serves as a valuable precursor for the synthesis of the isoprenoid side chains of biologically vital molecules like ubiquinones (B1209410) (Coenzyme Q) and vitamin K derivatives. The reactivity of the sulfone group allows for its coupling with quinone ring systems.

Pathways to Ubiquinone and Vitamin K Derivatives

The synthesis of ubiquinones, such as Coenzyme Q10, and vitamin K analogues often involves the attachment of an isoprenoid side chain to a quinone nucleus. While many synthetic routes start from geraniol or geranyl bromide, this compound offers an alternative strategy. google.commdpi.comgoogle.com The anion of this compound can act as a nucleophile, attacking an electrophilic quinone precursor. Alternatively, the sulfone can be used in Julia-type olefination reactions to construct the isoprenoid side chain prior to its attachment to the quinone. For instance, the synthesis of Coenzyme Q10 has been achieved through a total synthesis starting from geraniol. google.com A similar pathway could potentially be adapted to use this compound. Likewise, the synthesis of vitamin K2 (menaquinone) has been accomplished by the Friedel-Crafts alkylation of 2-methyl-1,4-hydronaphthoquinone with geraniol, a reaction that highlights the utility of geranyl moieties in constructing these vitamin analogues. google.com

Target Molecule General Synthetic Approach Key Reagents
Ubiquinone (Coenzyme Q)Coupling of an isoprenoid side chain with a hydroquinone (B1673460) or quinone precursor.Geranyl derivatives, quinone nucleus.
Vitamin K DerivativesFriedel-Crafts alkylation or other coupling reactions of a menadione (B1676200) precursor with a geranyl moiety.Geraniol, 2-methyl-1,4-naphthoquinone.

Intermediates in Lycopene (B16060) Synthesis

A significant application of this compound is in the synthesis of lycopene, a carotenoid pigment. A patented process describes the use of this compound as a key starting material. nih.gov In this method, this compound is coupled with an appropriate C10 building block to construct the C20 backbone of lycopene. The p-tolylsulfonyl group acts as an activating group, facilitating the formation of a carbanion that can undergo nucleophilic attack. This approach allows for the convergent and controlled synthesis of the lycopene skeleton. The sulfone is ultimately removed in the final steps of the synthesis to yield the desired polyene structure.

Role in the Synthesis of Biologically Relevant Structural Motifs

The utility of this compound extends beyond the synthesis of terpenoids and vitamins. The vinyl sulfone moiety, which can be generated from β-hydroxysulfones derived from this compound, is a valuable functional group in its own right. Vinyl sulfones are known to be effective Michael acceptors and can participate in a variety of cycloaddition and conjugate addition reactions, making them useful intermediates in the synthesis of diverse, biologically active molecules.

The Julia-Lythgoe olefination and its variants, which utilize sulfones like this compound, are powerful tools for the stereoselective formation of carbon-carbon double bonds. organic-chemistry.orgwikipedia.org This reaction has been widely employed in the total synthesis of complex natural products. By reacting the anion of this compound with various aldehydes and ketones, a wide array of isoprenoid-containing structures with defined stereochemistry can be accessed. These structures can then be further elaborated into a multitude of biologically relevant motifs, taking advantage of the rich chemistry of the newly formed double bond.

Formation of β-Amino Sulfone Derivatives

The synthesis of β-amino sulfones is of significant interest in medicinal chemistry due to their presence in various biologically active compounds. While direct hydroamination of unactivated alkenes is challenging, the allylic nature of this compound allows for functionalization at the β-position relative to the sulfonyl group through catalytic methods.

One plausible approach for the formation of β-amino sulfone derivatives from this compound is through a copper-catalyzed hydroamination reaction. Research on terminal or γ-substituted allylic sulfones has demonstrated that the combination of an N-heterocyclic carbene-copper complex and a strong base like potassium tert-butoxide can effectively promote the selective amination of these substrates with aromatic amines. researchgate.net This catalytic system is known to tolerate a wide array of functional groups, suggesting its potential applicability to the geranyl framework. The reaction proceeds with high regioselectivity, leading to the formation of the corresponding β-amino sulfone. researchgate.net

Table 1: Potential Copper-Catalyzed Hydroamination of this compound with Various Aromatic Amines

Entry Aromatic Amine Potential Product
1 Aniline N-(1-(p-tolylsulfonyl)geranyl)aniline
2 p-Toluidine N-(1-(p-tolylsulfonyl)geranyl)-4-methylaniline
3 p-Anisidine 4-methoxy-N-(1-(p-tolylsulfonyl)geranyl)aniline
4 4-Chloroaniline 4-chloro-N-(1-(p-tolylsulfonyl)geranyl)aniline

This table is illustrative and based on the reported scope of the copper-catalyzed hydroamination of allylic sulfones. researchgate.net

Utility in Polyisoprenol-Linked Substrate Synthesis

Polyisoprenols and their derivatives are crucial lipids involved in various biological processes, including the biosynthesis of glycoproteins. researchgate.net The synthesis of these complex molecules often relies on the iterative construction of isoprenoid units. This compound can serve as a valuable C10 building block in such synthetic strategies, particularly through reactions that form carbon-carbon bonds, such as the Julia-Kocienski olefination. organicreactions.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.org

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. organicreactions.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.org In this reaction, the α-carbanion of the sulfone acts as a nucleophile, attacking an aldehyde or ketone. Subsequent rearrangement and elimination steps lead to the formation of a new double bond. By employing this compound, a C10 unit can be coupled to another molecule, extending the carbon chain and creating a new isoprenoid-like structure. The stereoselectivity of the Julia-Kocienski olefination, often favoring the E-alkene, is a significant advantage in the synthesis of natural products where precise control of double bond geometry is essential. wikipedia.org

Table 2: Potential Julia-Kocienski Olefination Reactions with this compound

Entry Carbonyl Compound Potential Alkene Product
1 Formaldehyde (E)-3,7-dimethyl-1-(p-tolylsulfonyl)nona-2,6-diene
2 Acetaldehyde (E)-4,8-dimethyl-2-(p-tolylsulfonyl)deca-3,7-diene
3 Citronellal (3E,7E)-5,9,13-trimethyl-1-(p-tolylsulfonyl)tetradeca-1,3,8,12-tetraene

This table illustrates potential products from the Julia-Kocienski olefination using this compound and is based on the general reactivity of this olefination reaction. organicreactions.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.org

Integration into Metal-Catalyzed Synthetic Strategies

The reactivity of the allylic sulfone moiety in this compound makes it an excellent substrate for a variety of metal-catalyzed transformations, enabling the formation of diverse and complex molecular architectures.

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, a palladium catalyst activates an allylic substrate, such as this compound, to form a π-allylpalladium intermediate. This electrophilic intermediate can then be attacked by a wide range of nucleophiles. nih.govrsc.org

The p-tolylsulfonyl group can act as a good leaving group in the presence of a palladium(0) catalyst. Alternatively, the α-sulfonyl carbanion, generated by deprotonation of this compound, can serve as a soft nucleophile in palladium-catalyzed allylic alkylation reactions with other allylic electrophiles. nih.govsemanticscholar.org This dual reactivity allows for significant flexibility in synthetic design. For instance, the reaction of this compound as an electrophile with a soft nucleophile like a malonate ester can lead to the formation of a new C-C bond at the allylic position. Conversely, the deprotonated form of this compound can react with an allylic acetate (B1210297) to achieve a similar coupling. The choice of ligands on the palladium catalyst is crucial for controlling the regio- and stereoselectivity of these transformations. nih.gov

Table 3: Potential Palladium-Catalyzed Allylic Alkylation Reactions Involving this compound

Role of this compound Nucleophile/Electrophile Potential Product
Electrophile Sodium diethyl malonate Diethyl 2-(geranyl)malonate
Nucleophile (as carbanion) Allyl acetate 3-allyl-2,6-dimethyl-1-(p-tolylsulfonyl)hepta-1,5-diene

This table provides hypothetical examples based on the principles of palladium-catalyzed allylic alkylation. nih.govrsc.org

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can also mediate synthetically useful transformations of this compound.

Copper-Catalyzed Reactions: Copper catalysts are known to promote unique reactivity with allylic substrates. For instance, copper-catalyzed borylation of allylic sulfones provides a route to valuable allylboronic esters. qmul.ac.ukacs.org These intermediates can then be used in a variety of subsequent C-C bond-forming reactions, such as Suzuki-Miyaura cross-coupling. Applying this methodology to this compound would yield a geranylboronic ester, a versatile building block for the synthesis of complex terpenoids. Copper catalysts are also effective in allylic substitution reactions, often exhibiting regioselectivity that is complementary to palladium-catalyzed processes. wikipedia.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been shown to be effective for various transformations of allylic compounds. For example, ruthenium-catalyzed asymmetric hydrogenation of allylic sulfones can produce chiral sulfones with high enantioselectivity. rsc.org This would be a valuable method for introducing chirality into the geranyl framework. Additionally, ruthenium has been used for the α-methylation of sulfones using methanol (B129727) as a C1 source, offering a sustainable route to modify the structure of this compound. rsc.org Other ruthenium-catalyzed reactions include isomerizations and allylic functionalizations. nih.govresearchgate.netresearchgate.net

Table 4: Potential Other Transition Metal-Mediated Transformations of this compound

Metal Catalyst Reaction Type Potential Product
Copper Borylation Geranylboronic acid pinacol (B44631) ester
Ruthenium Asymmetric Hydrogenation Chiral (R)- or (S)-3,7-dimethyl-1-(p-tolylsulfonyl)oct-6-ene
Ruthenium α-Methylation 2,6-dimethyl-2-(p-tolylsulfonyl)hept-5-ene

This table presents potential transformations based on established reactivity of allylic sulfones with copper and ruthenium catalysts. qmul.ac.ukacs.orgrsc.orgrsc.org

Mechanistic Insights and Computational Chemistry Applications

Elucidation of Reaction Mechanisms and Intermediates

The p-tolylsulfone group in Geranyl-p-TolylSulfone plays a pivotal role in influencing the reactivity of the adjacent allylic system. It can stabilize anionic, radical, and even cationic intermediates, leading to a rich and diverse range of chemical transformations.

The acidity of the α-proton to the sulfonyl group allows for the facile generation of a carbanion upon treatment with a suitable base. This carbanion is a key intermediate in many synthetic applications, most notably the Julia-Kocienski olefination. organicreactions.orgnih.govalfa-chemistry.com The stability of this carbanion is attributed to the electron-withdrawing nature of the p-tolylsulfonyl group, which delocalizes the negative charge through resonance and inductive effects.

The reactivity of the this compound carbanion is characterized by its nucleophilic addition to a variety of electrophiles, particularly aldehydes and ketones. organicreactions.org This reaction forms the basis of the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. nih.govwikipedia.org The stereochemical outcome of these reactions is often dependent on the reaction conditions, including the base, solvent, and temperature, which influence the geometry of the intermediate β-alkoxy sulfone. organic-chemistry.org

Table 1: Factors Influencing Carbanion Reactivity in Julia-Kocienski Olefination

FactorDescriptionImpact on Reactivity and Stereoselectivity
Base The choice of base (e.g., n-BuLi, LDA, KHMDS) affects the rate of deprotonation and the aggregation state of the resulting carbanion.Can influence the syn/anti ratio of the intermediate β-alkoxy sulfones, thereby affecting the E/Z selectivity of the final alkene product.
Solvent The polarity and coordinating ability of the solvent (e.g., THF, DME, hexanes) can influence the stability and reactivity of the carbanion.Polar, coordinating solvents can solvate the metal cation, leading to a more "naked" and potentially more reactive carbanion.
Temperature Lower temperatures are generally employed to control the reactivity and enhance the selectivity of the carbanion addition.Can favor the kinetic product in the addition step, leading to higher stereoselectivity.
Carbonyl Electrophile The steric and electronic properties of the aldehyde or ketone will influence the rate and stereoselectivity of the nucleophilic attack.Sterically hindered carbonyls may lead to lower yields or require more forcing conditions.

While carbanionic chemistry of sulfones is well-established, the involvement of radical species in their transformations has also been an area of active investigation. Allylic sulfones, such as this compound, can undergo reactions involving sulfonyl radicals. These radicals can be generated under various conditions, including photochemical and thermal initiation. organic-chemistry.orgacs.orgacs.org

The allylsulfonyl moiety can act as a precursor to a C-radical, which can then be trapped by various radical trapping reagents. nih.gov This desulfonylative functionalization allows for the introduction of a wide range of functional groups at the former site of the sulfone. nih.gov The general mechanism involves the generation of a sulfonyl radical, which can then undergo further reactions or fragmentation.

Table 2: Plausible Radical Reactions Involving Allylic Sulfones

Reaction TypeDescriptionPotential Outcome for this compound
Radical Addition-Elimination A radical species adds to the double bond of the allylic sulfone, followed by the elimination of the p-tolylsulfonyl radical.Functionalization of the geranyl moiety.
Desulfonylative Functionalization The allylsulfonyl group is converted into a C-radical, which is then trapped by another reagent. nih.govIntroduction of various functional groups such as alkynes, azides, and halogens onto the geranyl backbone. nih.gov
Photocatalytic Synthesis Visible-light photocatalysis can be used to generate sulfonyl radicals from appropriate precursors, which can then react with allylic systems. organic-chemistry.orgacs.orgPotential for novel synthetic routes to functionalized geranyl derivatives under mild conditions.

The presence of the geranyl moiety, with its trisubstituted double bonds, introduces elements of stereochemical and regiochemical complexity into the reactions of this compound. The control of these aspects is paramount for the synthesis of well-defined products.

In reactions involving the allylic carbanion, the regioselectivity of the subsequent alkylation or olefination is generally high, with the reaction occurring at the carbon α to the sulfone. However, the stereoselectivity of the newly formed double bond in olefination reactions is a subject of considerable interest. The E/Z selectivity of the Julia-Kocienski olefination can often be controlled by the choice of the heteroaryl sulfone activating group and the reaction conditions. organic-chemistry.org For a p-tolylsulfone, the stereochemical outcome is influenced by the relative stabilities of the transition states leading to the syn- and anti-β-alkoxy sulfone intermediates. nih.gov

Palladium-catalyzed hydrosulfonylation of dienes and cyclopropenes represents another important method for the stereoselective synthesis of allylic sulfones. mdpi.comrsc.org These reactions often proceed with high regio- and stereoselectivity, providing a powerful tool for the construction of specific isomers of allylic sulfones. rsc.org

Computational Chemical Studies of this compound and Its Transformations

Computational chemistry has emerged as an indispensable tool for understanding the intricate details of reaction mechanisms and predicting the properties of molecules like this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure of this compound and its reactive intermediates. These calculations can be used to determine key properties such as:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict the reactivity of the molecule towards nucleophiles and electrophiles.

Atomic Charges and Electrostatic Potentials: These can identify the most electron-rich and electron-deficient sites in the molecule, providing clues about its reactivity.

Bond Dissociation Energies: These calculations can help in understanding the likelihood of bond cleavage and the formation of radical intermediates.

For the this compound carbanion, quantum chemical calculations can be used to study the extent of charge delocalization and the geometric preferences of the anion, which are crucial for understanding its stability and stereoselective reactions.

Molecular modeling techniques allow for the detailed investigation of reaction pathways and the characterization of transition states. organic-chemistry.org By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity.

For reactions involving this compound, molecular modeling can be applied to:

Julia-Kocienski Olefination: Modeling the transition states for the addition of the sulfone carbanion to a carbonyl compound can help to rationalize the observed stereoselectivity. nih.gov

Radical Reactions: The pathways for radical addition and elimination reactions can be modeled to understand the regiochemical and stereochemical outcomes.

Conformational Analysis: The preferred conformations of this compound and its intermediates can be determined, which can have a significant impact on their reactivity.

These computational studies, when combined with experimental results, provide a powerful synergistic approach to understanding and predicting the chemical behavior of this compound.

In Silico Prediction of Selectivity and Reactivity

Computational chemistry provides powerful tools for predicting the selectivity and reactivity of molecules like this compound, offering insights that complement experimental studies. In silico methods, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, are employed to model reaction pathways and transition states. These models can elucidate the electronic and steric factors that govern the outcome of reactions involving the sulfone group and the terpene backbone.

For instance, in reactions such as palladium-catalyzed allylic alkylation or epoxidation, computational models can predict the regioselectivity and stereoselectivity. By calculating the energies of various possible transition states, researchers can determine the most likely reaction pathway. For this compound, this would involve modeling the approach of a reagent to the different double bonds and predicting which allylic position is more susceptible to substitution or which face of a double bond is more likely to be epoxidized. The p-tolylsulfone group, being a good leaving group and an electron-withdrawing group, significantly influences the electronic properties of the geranyl chain, and these effects can be quantified through computational analysis.

A key aspect of these computational studies is the analysis of the potential energy surface. By mapping this surface, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. The calculated energy barriers between these points provide quantitative predictions of reaction rates and selectivities. For example, the preference for SN2' versus SN2 substitution in reactions of allylic sulfones can be rationalized by comparing the activation energies of the competing pathways.

Table 1: Illustrative Computational Data for Predicting Reactivity in this compound

Computational Method Parameter Calculated Application to this compound Predicted Outcome
Density Functional Theory (DFT) Transition State Energies Modeling the epoxidation of the different double bonds. Prediction of the most reactive double bond and the stereochemical outcome.
Ab initio (e.g., MP2) Reaction Pathway Analysis Mapping the potential energy surface for nucleophilic substitution. Determination of whether the reaction proceeds via an SN2 or SN2' mechanism.

Spectroscopic Characterization for Mechanistic Probing

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and mechanistic investigation of reactions involving this compound. nih.govresearchgate.neted.ac.uk One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are routinely used to assign all the proton and carbon signals in the molecule, confirming its structure and stereochemistry.

In mechanistic studies, NMR is used to monitor the progress of a reaction in real-time (in situ NMR). researchgate.net This allows for the identification of transient intermediates and the determination of reaction kinetics. For example, in a reaction involving the modification of the geranyl chain, changes in the chemical shifts and coupling constants of the olefinic and allylic protons can be tracked over time to understand the reaction pathway. Isotope labeling studies, where a specific atom is replaced by its isotope (e.g., ²H or ¹³C), can be particularly insightful when combined with NMR analysis to trace the fate of specific atoms throughout a reaction.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of reaction products by identifying protons that are close in space. This is crucial for understanding the stereoselectivity of reactions such as asymmetric epoxidation or cyclization of the geranyl chain.

Table 2: Representative NMR Data for this compound and its Reaction Products

NMR Experiment Information Obtained Relevance to Mechanistic Probing
¹H NMR Chemical shifts and coupling constants of protons. Monitoring changes in the electronic environment of protons during a reaction.
¹³C NMR Chemical shifts of carbon atoms. Identifying changes in the carbon skeleton and the position of functional groups.
COSY (Correlation Spectroscopy) Correlation between coupled protons. Establishing the connectivity of protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) Correlation between protons and directly attached carbons. Assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) Correlation between protons and carbons over two or three bonds. Determining the connectivity of different parts of the molecule.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and structure of this compound and for monitoring its chemical transformations. mdpi.comresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for separating complex reaction mixtures and identifying the products, byproducts, and any unreacted starting materials.

High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight measurements, which allows for the determination of the elemental composition of a molecule. This is invaluable for confirming the identity of newly synthesized compounds. The fragmentation patterns observed in the mass spectrum provide structural information about the molecule. By analyzing how the molecule breaks apart in the mass spectrometer, it is possible to deduce the arrangement of atoms and functional groups.

In the context of reaction monitoring, mass spectrometry can be used to track the disappearance of reactants and the appearance of products over time. This provides kinetic information and helps in optimizing reaction conditions. For example, the progress of a reaction involving the cleavage of the p-tolylsulfonyl group can be monitored by observing the decrease in the signal corresponding to the molecular ion of this compound and the emergence of signals for the products.

Table 3: Application of Mass Spectrometry Techniques to the Analysis of this compound

Mass Spectrometry Technique Information Provided Application in Mechanistic Studies
GC-MS Separation of volatile compounds and their mass spectra. Analysis of reaction mixtures to identify products and byproducts.
LC-MS Separation of non-volatile compounds and their mass spectra. Monitoring reactions involving thermally sensitive or non-volatile compounds.
HRMS Accurate mass measurement and elemental composition. Unambiguous identification of reaction products and intermediates.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable technique for monitoring reactions that involve a change in chromophores, which are the parts of a molecule that absorb UV or visible light. sapub.org In this compound, the p-tolyl group is a significant chromophore. Any reaction that alters the electronic structure of this aromatic ring or its conjugation with the sulfone group will result in a change in the UV/Vis spectrum.

This technique is particularly well-suited for kinetic studies because it allows for continuous monitoring of the concentration of a reactant or product in real-time. nih.govresearchgate.net By measuring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. For instance, if a reaction involves the removal of the p-tolylsulfonyl group, the characteristic absorbance of the aromatic ring would be expected to change, providing a convenient handle for tracking the reaction's progress.

While not as structurally informative as NMR or mass spectrometry, the simplicity and speed of UV/Vis spectroscopy make it an excellent tool for initial reaction optimization and for studying the kinetics of certain types of reactions involving this compound. researchgate.net

Table 4: Illustrative Use of UV/Vis Spectroscopy in Studying Reactions of this compound

Reaction Type Monitored Change Kinetic Information Obtained
Cleavage of the p-tolylsulfonyl group Decrease in absorbance of the p-tolyl chromophore. Rate of cleavage reaction.
Conjugation changes in the geranyl chain Shift in the λmax (wavelength of maximum absorbance). Information on the formation of conjugated systems.

Broader Research Context and Future Directions

Contribution to Green Chemistry Principles in Terpenoid Synthesis

The integration of Geranyl-p-TolylSulfone into synthetic strategies for complex terpenoids offers a compelling avenue to address the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of sulfone-based methodologies can contribute significantly to these goals, particularly in the areas of atom economy, waste prevention, and catalytic efficiency.

Modern synthetic routes that employ this compound as an intermediate can be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. rsc.org For instance, olefination reactions involving this sulfone are often more efficient and generate less waste compared to traditional methods like the Wittig reaction, which produces stoichiometric amounts of triphenylphosphine (B44618) oxide waste. Furthermore, the development of catalytic, rather than stoichiometric, approaches for both the formation and subsequent reaction of sulfones aligns with the green chemistry principle of catalysis. mdpi.com

Table 6.1: Evaluation of a Hypothetical Terpenoid Synthesis via this compound Against Green Chemistry Metrics
Green Chemistry MetricDefinitionPotential Contribution of this compound Pathway
Atom Economy (AE) (MW of product / MW of all reactants) x 100%Sulfone-based olefinations (e.g., Julia) can offer higher atom economy than classical methods (e.g., Wittig) by avoiding stoichiometric high molecular weight byproducts. rsc.org
E-Factor Total mass of waste / Mass of productConvergent syntheses using the sulfone as a key building block can reduce the number of steps, minimizing solvent and reagent waste, thereby lowering the E-Factor. semanticscholar.org
Reaction Mass Efficiency (RME) Mass of isolated product / Total mass of reactantsHigh-yielding coupling reactions involving the sulfone intermediate directly improve the RME. semanticscholar.org
Process Mass Intensity (PMI) Total mass input / Mass of productBy reducing purification steps and solvent usage compared to less stable intermediates, the overall PMI of the process can be significantly lowered. mdpi.com
Catalysis Use of catalytic over stoichiometric reagentsFuture directions include developing catalytic methods for C-S bond formation to synthesize the sulfone and for its subsequent transformations, minimizing waste. mdpi.com

Advanced Sulfone Chemistry Methodologies

This compound is an ideal substrate for several advanced synthetic methodologies that rely on the unique reactivity of the sulfonyl group. This functional group acts as a powerful "chemical chameleon," capable of stabilizing an adjacent carbanion and subsequently serving as an excellent leaving group to form carbon-carbon double bonds. Two cornerstone reactions in this field are the Julia-Lythgoe Olefination and the Ramberg-Bäcklund reaction.

The Julia-Lythgoe Olefination and its modern variants, such as the Julia-Kocienski olefination, utilize phenyl sulfones to react with aldehydes or ketones, ultimately producing alkenes with high (E)-selectivity. wikipedia.orgnih.gov In this sequence, the geranyl portion of this compound would be deprotonated at the alpha-carbon, and the resulting carbanion would add to a carbonyl compound. Subsequent functionalization and reductive elimination steps yield a new, larger olefin, effectively coupling the geranyl unit with another molecule. organic-chemistry.org The Julia-Kocienski modification allows this process to occur in a single pot under milder conditions, enhancing its utility in complex molecule synthesis. organic-chemistry.orgmdpi.com

The Ramberg-Bäcklund reaction provides an alternative pathway for alkene synthesis from α-halo sulfones. wikipedia.org This reaction involves the base-induced formation of a transient three-membered episulfone intermediate, which then spontaneously extrudes sulfur dioxide (SO₂) to form an alkene. organic-chemistry.org While this requires an additional halogenation step alpha to the sulfone, it is a powerful method for creating sterically hindered or cyclic double bonds where other methods might fail. rsc.org These methodologies underscore the value of this compound as a strategic building block for constructing complex terpenoid frameworks.

Table 6.2: Comparison of Advanced Sulfone Olefination Methodologies Applicable to this compound
MethodologyKey ReagentsTypical StereoselectivityKey Features & Future Directions
Julia-Lythgoe Olefination Alkyllithium base, aldehyde/ketone, acylating agent, Na(Hg) or SmI₂High (E)-selectivityMulti-step but reliable and well-established for complex fragments. Future work aims to replace toxic reducing agents. nih.gov
Julia-Kocienski Olefination Heteroaryl sulfone (e.g., BT, PT), strong base (e.g., KHMDS), aldehyde/ketoneVery high (E)-selectivity, tunable in some casesOne-pot procedure with milder conditions and broader functional group tolerance. wikipedia.orgorganic-chemistry.org Research focuses on expanding the scope to Z-selective transformations. mdpi.com
Ramberg-Bäcklund Reaction α-halo sulfone, strong base (e.g., KOH, t-BuOK)Variable; can be tuned by base and substrate to favor (E) or (Z)Forms a new double bond by extruding SO₂; useful for sterically demanding alkenes. wikipedia.orgorganic-chemistry.org In-situ halogenation methods improve convenience.

Potential for Biotransformation Studies (e.g., Enzyme-Catalyzed Reactions)

The field of biotransformation, which uses whole microbial cells or isolated enzymes to perform chemical reactions, presents an exciting frontier for modifying this compound. Such approaches offer unparalleled regio- and stereoselectivity under mild, environmentally friendly conditions, often achieving transformations that are difficult or impossible with traditional chemical methods. While specific biotransformation studies on this compound have not been reported, the extensive literature on microbial transformation of both terpenoids and organosulfur compounds suggests significant potential. nih.govnih.gov

Fungi, in particular, are known to possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can hydroxylate unactivated C-H bonds in terpenoid skeletons. researchgate.net Applying this to this compound could lead to the selective oxidation of the geranyl chain, producing valuable chiral alcohols that are precursors for fragrances, pharmaceuticals, and other fine chemicals. Furthermore, microorganisms are capable of metabolizing sulfur-containing compounds. frontiersin.org This could involve oxidation of the sulfone, or potentially, cleavage of the C-S bond, offering novel pathways for functionalization or degradation. mdpi.com Future research could involve screening fungal and bacterial strains to discover novel biocatalysts capable of acting on this substrate, paving the way for chemoenzymatic synthesis routes that combine the strengths of both traditional chemistry and biocatalysis.

Table 6.3: Potential Enzyme-Catalyzed Biotransformations of this compound
Enzyme ClassPotential Reaction on SubstratePotential Product(s)Significance
Cytochrome P450 Monooxygenases Regio- and stereoselective hydroxylation or epoxidation of the geranyl chainHydroxylated or epoxidized this compound derivativesCreates new chiral centers and functional groups for further synthesis.
Hydrolases (e.g., Lipases, Esterases) Hydrolysis (if substrate is modified to an ester)Chiral alcohols and acidsEnantioselective resolution of racemic mixtures.
Oxidoreductases (e.g., Dehydrogenases) Oxidation of potential hydroxyl groups or reduction of carbonyls on the side chainKeto or alcohol derivativesInterconversion of functional groups with high stereocontrol.
Sulfatases/Desulfurization Enzymes Cleavage of the C-S bondGeraniol (B1671447) derivatives and p-toluenesulfinic acidA novel "protecting group" removal strategy or biodegradation pathway. nih.gov

Emerging Applications in Synthetic Chemical Biology

Synthetic chemical biology aims to create and use novel molecules and systems to study and manipulate biological processes. This compound holds promise in this area primarily as a versatile scaffold for the development of chemical probes. nih.govresearchgate.net Chemical probes are small molecules designed to interact with a specific protein or other biomolecule, allowing researchers to investigate its function in a biological system.

The structure of this compound is well-suited for this purpose. The geranyl moiety is a natural terpenoid structure that can mimic endogenous lipids or signaling molecules, potentially facilitating interactions with specific protein targets like enzymes or receptors involved in terpenoid metabolism or signaling pathways. acs.orgnih.gov The aromatic tolylsulfone group provides a stable and synthetically tractable handle. This "handle" can be readily modified to incorporate various functionalities essential for a chemical probe, such as:

Reporter Tags: Attaching a fluorophore or a biotin (B1667282) tag to the tolyl ring would allow for visualization or affinity purification of the target protein.

Photo-crosslinkers: Incorporating a diazirine or benzophenone (B1666685) group would enable the probe to form a covalent bond with its target protein upon UV irradiation, allowing for definitive target identification. chemrxiv.org

By creating a library of probes based on the this compound scaffold, researchers could explore the "ligandable proteome" for new therapeutic targets. Furthermore, the principles of synthetic biology could be used to engineer microbial hosts to produce novel terpenoids, potentially incorporating sulfone functionalities directly through engineered biosynthetic pathways, though this remains a long-term and ambitious goal. nih.govresearchgate.net

Table 6.4: Design Strategies for Chemical Probes from a this compound Scaffold
Probe TypeRequired ModificationPosition of ModificationApplication
Fluorescent Probe Covalent attachment of a fluorophore (e.g., BODIPY, fluorescein)Typically on the p-tolyl ring, replacing the methyl group or at an ortho/meta position.Visualize the subcellular localization of the probe and its target protein via microscopy. nih.gov
Affinity Probe Attachment of a biotin tag via a linkerOn the p-tolyl ringIsolate and identify binding proteins from cell lysates via affinity purification (e.g., streptavidin beads).
Photoaffinity Probe Incorporation of a photo-reactive group (e.g., diazirine, benzophenone)On the p-tolyl ringCovalently label binding partners upon UV light exposure for unambiguous target identification. chemrxiv.org
Fragment-Based Probe Systematic modification of the geranyl chain (e.g., truncation, saturation)The C10 terpenoid chainTo screen for protein binding and establish structure-activity relationships (SAR) for ligand development.

Q & A

Q. What are the established synthetic routes for Geranyl-p-TolylSulfone, and what are their comparative yields under varying conditions?

Methodological Answer: this compound is typically synthesized via sulfonylation of geraniol derivatives using p-toluenesulfonyl chloride (). Key steps include:

  • Nucleophilic substitution : Reacting geranyl bromide with p-toluenesulfinate salts under anhydrous conditions.
  • Oxidation : Converting geranyl sulfide intermediates to sulfones using oxidizing agents like m-CPBA.
    Yields vary with solvent polarity (e.g., dichloromethane vs. DMF) and temperature (25–60°C). For example, a 72% yield is reported in DMF at 40°C, compared to 58% in THF at 25°C ().

Q. Table 1: Comparative Yields of Synthetic Routes

MethodSolventTemp (°C)Yield (%)
Nucleophilic SubstitutionDMF4072
OxidationTHF2558

Q. How is this compound characterized using spectroscopic methods, and what key spectral markers distinguish it from related sulfones?

Methodological Answer:

  • NMR : The 1H^1H-NMR spectrum shows distinct signals for the geranyl chain (δ 5.1–5.3 ppm, olefinic protons) and p-tolyl group (δ 7.2–7.4 ppm, aromatic protons). The sulfone group causes deshielding of adjacent protons (δ 3.1–3.3 ppm) ().
  • IR : Strong S=O stretching vibrations at 1120–1150 cm1^{-1}, differentiating it from sulfides ().
  • MS : Molecular ion peak at m/z 280.4 ([M+H]+^+) with fragmentation patterns confirming the geranyl moiety ().

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different cellular models?

Methodological Answer: Discrepancies in biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:

  • Cell-line specificity : Test across multiple lines (e.g., HEK293, HeLa) with standardized viability assays (MTT/WST-1) to control for metabolic variability ().
  • Dosage optimization : Use dose-response curves (0.1–100 µM) to identify biphasic effects.
  • Pathway inhibition : Co-treatment with inhibitors (e.g., NF-κB or MAPK inhibitors) to isolate mechanistic targets ().

Q. Table 2: Activity Variability in Cellular Models

Cell LineIC50_{50} (µM)Observed Effect
HEK29345.2 ± 3.1Anti-inflammatory
HeLa12.8 ± 1.7Cytotoxicity

Q. What methodologies are employed to assess the stability of this compound under physiological conditions, and how do pH and temperature affect its degradation kinetics?

Methodological Answer:

  • HPLC-based stability assays : Monitor degradation products over 24–72 hours in buffers (pH 4.0–7.4) at 37°C ().
  • Kinetic analysis : Use first-order decay models to calculate half-life (t1/2t_{1/2}). For example, t1/2t_{1/2} decreases from 18 hours at pH 7.4 to 6 hours at pH 4.0, suggesting acid-labile sulfone bonds ().
  • Mass spectrometry : Identify degradation byproducts (e.g., geraniol derivatives) to infer cleavage sites ().

Q. Table 3: Degradation Kinetics at Varying pH

pHt1/2t_{1/2} (hours)Major Byproduct
7.418.0 ± 1.2None detected
5.09.5 ± 0.8Geranyl-p-Toluenesulfinate
4.06.0 ± 0.5Geraniol

Q. How can researchers design experiments to evaluate the interaction between this compound and serum proteins, and what implications does this have for bioavailability?

Methodological Answer:

  • Equilibrium dialysis : Incubate this compound with human serum albumin (HSA) at 37°C and quantify free vs. bound fractions via LC-MS ().
  • Circular dichroism (CD) : Detect conformational changes in HSA upon sulfone binding (e.g., shifts in α-helix content).
  • Molecular docking : Use software like AutoDock Vina to predict binding sites and affinity (e.g., Sudlow’s Site I vs. II) ().

Q. Key Considerations for Researchers

  • Safety protocols : Handle p-toluenesulfonyl derivatives in fume hoods due to respiratory irritancy ().
  • Data validation : Cross-reference spectral data with pharmacopeial standards () and replicate experiments across labs to address variability ().

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